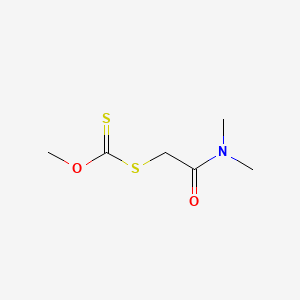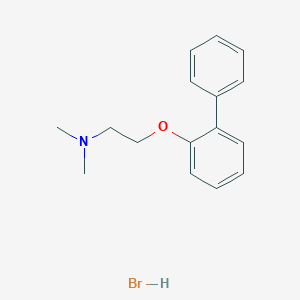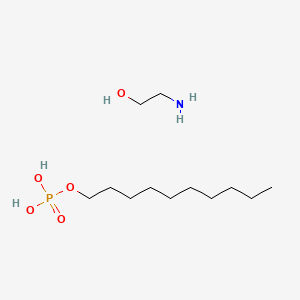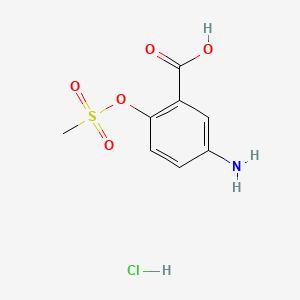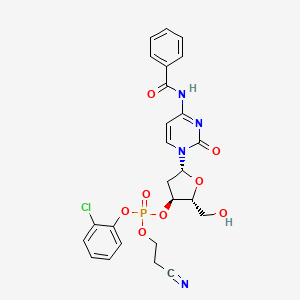
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring The hexafluorophosphate anion (PF₆⁻) serves as a counterion to balance the positive charge on the diazonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate typically involves the diazotization of 3-methoxy-4-(pyrrolidin-1-yl)aniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium compound. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the diazotization process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Copper(I) salts (e.g., CuCl, CuBr) are commonly used as catalysts in Sandmeyer reactions.
Coupling Reactions: The reactions are typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 3-Methoxy-4-(pyrrolidin-1-yl)aniline.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various aromatic compounds.
Material Science: The compound is used in the preparation of functional materials, such as conducting polymers and advanced dyes.
Biological Studies: It can be employed in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: The compound is used in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates during its chemical reactions. For example, in azo coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium chloride
- 4-(Pyrrolidin-1-yl)benzenediazonium tetrafluoroborate
- 3-Methoxybenzenediazonium hexafluorophosphate
Uniqueness
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate is unique due to the presence of both the methoxy and pyrrolidinyl groups on the aromatic ring. These substituents can influence the reactivity and stability of the diazonium compound, making it suitable for specific synthetic applications. The hexafluorophosphate anion also provides enhanced stability compared to other counterions .
Eigenschaften
CAS-Nummer |
85750-31-8 |
|---|---|
Molekularformel |
C11H14F6N3OP |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H14N3O.F6P/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;1-7(2,3,4,5)6/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
InChI-Schlüssel |
IXWHDLSQLLUNIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






